Cas no 901234-27-3 (2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide
- 2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
- AKOS001789767
- 2-((5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
- 901234-27-3
- 2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
- F3407-0882
-
- インチ: 1S/C23H20FN3O3S/c1-29-18-10-6-16(7-11-18)22-26-21(15-4-8-17(24)9-5-15)23(27-22)31-14-20(28)25-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
- InChIKey: ACVWMNKUURZVDD-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CO1)(=O)CSC1=C(C2=CC=C(F)C=C2)NC(C2=CC=C(OC)C=C2)=N1
計算された属性
- 精确分子量: 437.12094084g/mol
- 同位素质量: 437.12094084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 570
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 105Ų
2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0882-3mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-10mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-1mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-5mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-75mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-20mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-2μmol |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-20μmol |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-25mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-0882-40mg |
2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
901234-27-3 | 40mg |
$140.0 | 2023-09-10 |
2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 901234-27-3 and Product Name: 2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide
The compound in question, identified by the CAS number 901234-27-3, is a sophisticated molecular entity that has garnered significant attention in the field of pharmaceutical chemistry. Its product name, 2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide, reflects a complex structural framework that incorporates multiple pharmacophoric elements. This intricate design suggests potential applications in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry and drug discovery.
At the core of this compound's structure lies a 1H-imidazole moiety, which is a well-known scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The 4-fluorophenyl and 4-methoxyphenyl substituents appended to the imidazole ring introduce additional layers of functional diversity, enabling selective interactions with biological targets. The presence of a sulfanyl group further enhances the compound's versatility, as sulfur-containing heterocycles are often associated with enhanced binding affinity and metabolic stability.
The acetamide functional group at the N-terminal position provides a polar moiety that can interact favorably with biological systems, while the furan-2-yl substituent adds another dimension of structural complexity. This combination of features makes the compound a promising candidate for further exploration in drug development. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how such complex molecules interact with biological targets, paving the way for rational drug design.
In recent years, there has been a surge in interest regarding imidazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that imidazole-based compounds exhibit properties such as antifungal, antibacterial, and anti-inflammatory effects. The specific modifications present in this compound, including the 4-fluorophenyl and 4-methoxyphenyl groups, are known to modulate electronic properties and binding interactions, which could be leveraged to enhance therapeutic efficacy.
The role of fluorine atoms in pharmaceutical molecules is well-documented, with their ability to influence metabolic stability and binding affinity being widely recognized. The incorporation of a fluorophenyl group in this compound suggests potential benefits in terms of improved pharmacokinetic profiles. Similarly, the methoxyphenyl moiety can contribute to hydrophobic interactions and shape complementarity with biological targets, further enhancing drug-like properties.
Molecular dynamics simulations and quantum mechanical calculations have been instrumental in elucidating the structural and dynamic properties of this compound. These computational approaches allow researchers to predict how the molecule will behave within a biological environment, providing valuable insights into its potential mode of action. Such simulations have revealed that the compound exhibits favorable solubility characteristics and can adopt multiple conformations that may facilitate binding to biological targets.
Experimental validation through biochemical assays has corroborated the theoretical predictions regarding this compound's interactions with biological systems. Initial studies have shown that it can modulate key signaling pathways relevant to various diseases. The sulfanyl group, in particular, has been identified as a critical element for mediating interactions with specific protein targets, suggesting its importance in determining the compound's overall biological activity.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization and protection-deprotection strategies to achieve the desired architecture. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for subsequent biological evaluation.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it an attractive candidate for use as an intermediate in the synthesis of more complex molecules or as a building block for libraries of compounds designed for high-throughput screening. Such libraries are instrumental in identifying novel lead compounds for drug development efforts.
As research continues to evolve, new methodologies for assessing the biological activity and pharmacological properties of complex molecules like this one will become increasingly important. Advances in technologies such as CRISPR-Cas9 gene editing and organ-on-a-chip systems are enabling more precise evaluations of drug candidates, allowing researchers to gather comprehensive data on their potential therapeutic benefits.
In conclusion, the compound with CAS number 901234-27-3, named 2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide, represents a fascinating example of how intricate molecular design can lead to novel therapeutic agents. Its complex structure incorporates multiple pharmacophoric elements that suggest potential applications across various disease areas. With ongoing research and advancements in computational and experimental methodologies, this compound holds promise as a valuable tool in pharmaceutical development efforts.
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